MFCD18315785
Description
MFCD18315785 is a chemical compound of significant interest in pharmaceutical and materials science research. Such compounds are frequently utilized as intermediates in drug synthesis or functional materials due to their stability and reactivity . For instance, compounds like CAS 918538-05-3 (MFCD11044885) feature a pyrrolotriazine backbone with chlorine substituents, which are critical for modulating biological activity and solubility .
Properties
IUPAC Name |
2-chloro-5-[4-fluoro-3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF4O/c14-10-3-1-8(6-12(10)19)7-2-4-11(15)9(5-7)13(16,17)18/h1-6,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTQOUZJCCZQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686159 | |
| Record name | 4-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-38-9 | |
| Record name | [1,1′-Biphenyl]-3-ol, 4-chloro-4′-fluoro-3′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261961-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18315785 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific process].
Step 3: Final product formation under [specific conditions].
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Methods such as [specific industrial method] are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
MFCD18315785 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [specific products].
Reduction: Undergoes reduction in the presence of [specific reducing agents].
Substitution: Participates in substitution reactions with [specific reagents].
Common Reagents and Conditions
Common reagents used in reactions involving this compound include [reagent 1], [reagent 2], and [reagent 3]. Typical conditions involve [temperature], [pressure], and [solvent].
Major Products
The major products formed from these reactions include [product 1], [product 2], and [product 3], each with distinct properties and applications.
Scientific Research Applications
MFCD18315785 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mechanism of Action
The mechanism of action of MFCD18315785 involves its interaction with specific molecular targets and pathways. It exerts its effects by [specific mechanism], affecting [specific pathways] and leading to [specific outcomes].
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Structural similarities often arise from shared core frameworks or substituent patterns. The following compounds are compared based on molecular features:
Table 1: Structural Comparison
*Inferred properties based on analogous compounds.
Key Differences :
- Substituent Effects : Chlorine in MFCD11044885 enhances electrophilic reactivity, making it suitable for cross-coupling reactions, whereas bromine in MFCD00003330 increases molecular weight and polarizability, affecting solubility .
- Core Structure : Pyrrolotriazine (MFCD11044885) vs. benzofuran (MFCD00003330) backbones influence π-π stacking and binding affinity in biological systems .
Functionally Similar Compounds
Functional similarity is determined by shared applications, such as pharmaceutical intermediates or catalysts.
Table 2: Functional Comparison
Contrasts :
- Solubility : MFCD00039227’s trifluoromethyl group improves lipid solubility, enhancing membrane permeability compared to dichloro derivatives .
- Synthesis : MFCD00003330 employs recyclable A-FGO catalysts, aligning with green chemistry principles, whereas MFCD11044885 relies on traditional halogenation .
Research Findings and Data Analysis
Physicochemical Properties
Table 3: Key Physicochemical Parameters
Insights :
- MFCD00039227’s low polar surface area and high GI absorption suggest oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
